molecular formula C20H13Cl2N3O3S B11516804 N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11516804
M. Wt: 446.3 g/mol
InChI Key: GGLQAOQPINDIGA-UHFFFAOYSA-N
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Description

3-CHLORO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and an oxazole ring, which is a five-membered ring containing oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the benzothiophene core with the oxazole ring through a hydrazide linkage, using reagents such as hydrazine hydrate and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-CHLORO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is studied for its potential interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-CHLORO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(3-CHLOROPHENYL)-3-METHOXYBENZAMIDE
  • N-(5-CHLORO-2-METHOXYPHENYL)-N’-(3-CHLOROPHENYL)UREA
  • 2-CHLORO-N-(2-CHLOROPHENYL)-3-METHOXYBENZAMIDE

Uniqueness

3-CHLORO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its combination of a benzothiophene core and an oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H13Cl2N3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

N'-(3-chloro-1-benzothiophene-2-carbonyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C20H13Cl2N3O3S/c1-10-15(17(25-28-10)11-6-2-4-8-13(11)21)19(26)23-24-20(27)18-16(22)12-7-3-5-9-14(12)29-18/h2-9H,1H3,(H,23,26)(H,24,27)

InChI Key

GGLQAOQPINDIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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